[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Agents
- Novel 4-hydroxycoumarin derivatives, including structures related to [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, show potential as antibacterial and antifungal agents. Their effectiveness against various bacterial and fungal strains has been noted in research (Čačić et al., 2006).
Antioxidant Properties
- Certain derivatives of 4-hydroxycoumarin, a related compound, have been studied for their antioxidant properties. These compounds, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have shown significant antioxidant activity in various assays (Stanchev et al., 2009).
GPR35 Receptor Agonists
- Research has identified derivatives of chromen-4-one-2-carboxylic acid as potent agonists for the GPR35 receptor, a protein that could be significant in various physiological processes and disease states. The most potent agonists identified include 6-bromo-4-oxo-4H-chromene-2-carboxylic acid derivatives (Funke et al., 2013).
Antineoplastic Activity
- Compounds related to 4-hydroxycoumarin, which include [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, have shown promise in antineoplastic (anticancer) activity. For instance, derivatives like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene have demonstrated significant effects against human tumor cell lines (Gašparová et al., 2013).
Mosquito Larvicidal Activity
- Derivatives of 4-methyl-7-hydroxy coumarin, closely related to the compound , have been identified as effective larvicides against mosquito species such as Aedes aegypti and Culex quinquefasciatus. This suggests potential use in controlling mosquito populations and the diseases they transmit (Deshmukh et al., 2008).
properties
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c18-12-3-6-15-11(7-12)8-14(17(21)23-15)10-1-4-13(5-2-10)22-9-16(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHQDCWUXOPZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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